Yttrium oxide

Catalog No.
S589050
CAS No.
1314-36-9
M.F
Y2O3
O3Y2
M. Wt
225.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Yttrium oxide

CAS Number

1314-36-9

Product Name

Yttrium oxide

IUPAC Name

oxygen(2-);yttrium(3+)

Molecular Formula

Y2O3
O3Y2

Molecular Weight

225.81 g/mol

InChI

InChI=1S/3O.2Y/q3*-2;2*+3

InChI Key

RUDFQVOCFDJEEF-UHFFFAOYSA-N

Synonyms

yttria, yttrium oxide, yttrium oxide (Y2O3), yttrium sesquioxide, yttrium trioxide

Canonical SMILES

[O-2].[O-2].[O-2].[Y+3].[Y+3]

Material Science:

  • Phosphors: Y₂O₃ acts as a host material for rare-earth dopants, like europium, which emit specific colors upon light excitation. This property makes it crucial for phosphors used in fluorescent lamps, displays, and solid-state lighting .
  • Thermal Barrier Coatings: Y₂O₃ exhibits exceptional high-temperature stability and chemical resistance, making it ideal for thermal barrier coatings in engines and turbines. These coatings protect underlying materials from extreme heat, improving efficiency and durability .
  • Multilayer Ceramic Capacitors (MLCCs): Y₂O₃ acts as a dopant in MLCCs, influencing their electrical properties. By lowering the Curie temperature, Y₂O₃ enhances the stability and performance of these essential electronic components .

Biomedical Research:

  • Bioimaging and Drug Delivery: Y₂O₃ nanoparticles are being explored for their potential in bioimaging and drug delivery due to their biocompatibility, unique optical properties, and ability to bind with specific biomolecules .
  • Antimicrobial Properties: Studies suggest that Y₂O₃ nanoparticles possess antibacterial and antifungal properties, making them potential candidates for developing novel antimicrobial agents .

Energy Research:

  • Solid Oxide Fuel Cells (SOFCs): Y₂O₃, particularly yttria-stabilized zirconia (YSZ), is used as an electrolyte material in SOFCs due to its high ionic conductivity and chemical stability at high temperatures .
  • Nuclear Technology: Y₂O₃'s high melting point and thermal stability make it valuable for coating graphite components in nuclear reactors, enhancing their durability and performance .

Yttrium oxide, chemically represented as Yttrium(III) oxide or Y₂O₃, is a white, air-stable solid that exhibits a high melting point of approximately 2,400 °C (4,352 °F) and a boiling point around 4,500 °C (8,132 °F) . This compound is notable for its unique properties, including high thermal conductivity (27 W/(m·K)), low thermal expansion, and excellent chemical stability, making it suitable for various applications in electronics, optics, and materials science .

Yttrium oxide is derived from yttrium, a rare-earth element discovered in 1794 by Johan Gadolin. It occurs naturally in minerals such as xenotime and gadolinite and is typically extracted through processes like liquid-liquid extraction or ion-exchange methods . Yttrium oxide can exist in several crystalline forms, with the cubic structure being the most common.

Yttrium oxide is generally considered a low-hazard material []. However, it's recommended to follow standard laboratory safety procedures to avoid inhalation or ingestion of dust particles [].

Current Research

Yttrium oxide is an ongoing area of research due to its unique properties. Here are some examples:

  • Solid Oxide Fuel Cells (SOFCs): Yttria-stabilized zirconia (YSZ), a derivative of yttrium oxide, is a promising material for SOFC electrolytes due to its ionic conductivity at high temperatures [].
  • Phosphors: Yttrium oxide doped with rare earth elements like europium (Eu) or terbium (Tb) can emit specific colors, making them valuable components in luminescent materials and displays [].

  • Formation from Yttrium Metal: When yttrium metal reacts with oxygen in the air, it forms yttrium oxide:
    4Y+3O22Y2O34Y+3O_2\rightarrow 2Y_2O_3
  • Reaction with Water: Finely divided or heated yttrium reacts with water to produce yttrium ions and hydrogen gas:
    2Y+6H2O2Y3++6OH+3H22Y+6H_2O\rightarrow 2Y^{3+}+6OH^{-}+3H_2
  • Reactions with Acids: Yttrium oxide can dissolve in acids to form yttrium salts. For example, when treated with hydrochloric acid:
    Y2O3+6HCl2YCl3+3H2OY_2O_3+6HCl\rightarrow 2YCl_3+3H_2O
  • Reactions with Halogens: It can also react with halogens to form yttrium halides:
    2Y+3Cl22YCl32Y+3Cl_2\rightarrow 2YCl_3

These reactions highlight the compound's reactivity and its ability to form various derivatives.

Yttrium oxide can be synthesized through several methods:

  • Calcination of Yttrium Hydroxide: Heating yttrium hydroxide at high temperatures results in yttrium oxide formation:
    Y(OH)3Y2O3+3H2OY(OH)_3\rightarrow Y_2O_3+3H_2O
  • Precipitation from Solutions: It can also be produced by precipitating yttrium salts from aqueous solutions using sodium carbonate or ammonium hydroxide.
  • Solid-State Reactions: Mixing yttrium salts with other metal oxides followed by heating can yield yttrium oxide.
  • Sol-gel Process: This method involves the transition of a solution into a solid gel phase that can be calcined to produce yttrium oxide.

Each of these methods has its advantages depending on the desired purity and particle size of the final product.

Yttrium oxide has numerous applications across various fields:

  • Phosphors: Used in color television tubes and LED screens as red phosphors.
  • Lasers: Serves as a host material for solid-state lasers.
  • Dental Ceramics: Stabilizes zirconia in dental applications, enhancing strength and durability.
  • Superconductors: Acts as a precursor for high-temperature superconductors like YBa₂Cu₃O₇.
  • Microwave Filters: Employed in producing yttrium iron garnets for microwave applications.
  • High-Temperature Coatings: Utilized as a protective coating for reactive metals .

Studies on the interactions of yttrium oxide with other materials indicate its potential as a catalyst and stabilizer in various chemical processes. Its high thermal stability makes it suitable for use in high-temperature environments where other materials may fail . Interaction studies also focus on its role in enhancing the properties of composite materials.

Several compounds are chemically similar to yttrium oxide. The following table highlights these compounds along with their unique characteristics:

CompoundFormulaUnique Characteristics
Cerium OxideCeO₂Used as a catalyst in automotive exhaust systems
Lanthanum OxideLa₂O₃Important for phosphors and optical glasses
Neodymium OxideNd₂O₃Utilized in magnets and lasers
Samarium OxideSm₂O₃Known for its magnetic properties

Yttrium oxide stands out due to its exceptional thermal stability and versatility across various applications ranging from electronics to advanced materials science.

Thermal Decomposition of Coordination Complexes

Thermal decomposition of yttrium carboxylates remains a cornerstone for producing high-purity Y₂O₃. Studies on yttrium 2-methylbutyrate ([Y(C₄H₉CO₂)₃]) reveal a multi-stage decomposition pathway under argon:

  • Structural Reorganization (100–160°C): Initial endothermic transitions reorganize the carboxylate lattice without mass loss.
  • Primary Decomposition (400–490°C): Y₂O₂CO₃ forms alongside CO₂ and 3,5-dimethyl-4-heptanone, a symmetrical ketone.
  • Final Conversion (490–1200°C): Y₂O₂CO₃ gradually transforms into cubic Y₂O₃, with residual carbon eliminated via combustion.

Comparative analysis shows branched carboxylates (e.g., 2-methylbutyrate) decompose at 75°C higher temperatures than linear analogs (e.g., valerate), enhancing thermal stability for thin-film applications.

Sol-Gel and Hydrothermal Methods

Hydrothermal synthesis enables precise control over Y₂O₃ morphology. Seed-doped MgO-Y₂O₃ composites synthesized at 190°C exhibit uniform particle sizes (~125 nm) and reduced agglomeration, critical for infrared-transparent ceramics. Key parameters include:

  • Seed Content: 5% Y₂O₃ seeds optimize dispersion and phase homogeneity.
  • Temperature: Elevated temperatures (190–230°C) promote crystallinity but risk particle coalescence.

Sol-gel routes, particularly the Pechini method, facilitate doping. Indium-doped Y₂O₃ films prepared via sol-gel show enhanced electrical conductivity (10⁻⁴ S/cm at 800°C) while retaining optical transparency.

Precipitation and Coprecipitation Techniques

Rapid coprecipitation using yttrium hydroxide efficiently isolates trace metals (e.g., Cr³⁺, Ni²⁺) from saline solutions. A pH range of 9.6–10.0 achieves 91–106% recovery rates in seawater, leveraging Y³⁺ as a carrier ion. Critical factors:

  • NaOH Addition: 3.7 mL of 3 M NaOH per 100 mL sample ensures quantitative precipitation.
  • Matrix Removal: Washing removes >99% Na⁺/K⁺, but retains 30% Mg²⁺ due to Mg(OH)₂ insolubility.

Precipitation with ammonium bicarbonate yields nanopowders (20–50 nm) ideal for laser ceramics, though agglomeration remains a challenge.

Green Synthesis Approaches

Biosynthesis routes minimize environmental impact. Citrus limon leaf extract produces Y₂O₃/ZnFe₂O₄ composites with 15 nm crystallites, exhibiting 98% photocatalytic dye degradation under UV. Similarly, Agathosma betulina-derived Y₂O₃ nanoparticles (13 nm) show potent antimicrobial activity:

  • Gram-Negative Bacteria: 85% inhibition of E. coli at 100 µg/mL.
  • Gram-Positive Bacteria: 72% inhibition of S. aureus.

Gelatin-assisted combustion synthesis yields mesoporous Y₂O₃ (BET surface area: 45 m²/g), advantageous for catalytic support.

Hybrid Fabrication Strategies

Plasma-Enhanced Deposition: Microwave atmospheric pressure plasma jets (MW-APPJ) deposit Y₂O₃ films at 0.8 µm/min, with XPS confirming Y–O bonding at 530.7 eV (O 1s) and 156.5 eV (Y 3d).
UV/Ozone Processing: Sol-gel films treated with UV/ozone exhibit reduced carbon contamination (C: <5 at.%) and improved dielectric properties (k ≈ 12).

The cubic C-type structure (space group Ia 3) represents the thermodynamically stable phase of Y₂O₃ at ambient conditions, characterized by a body-centered cubic lattice with a parameter of 1.0604 nm [1]. This configuration features two crystallographically distinct yttrium sites: Y₁ (8b positions) with six equidistant oxygen neighbors (0.230 nm) and Y₂ (24d positions) exhibiting three oxygen pairs at varying distances (0.225–0.236 nm) [1]. The inherent oxygen vacancy network along body and face diagonals creates a framework for defect-mediated properties.

Morphological engineering through hydrothermal synthesis achieves nanostructural diversity by manipulating precursor chemistry and reaction parameters. Using yttrium hydroxynitrate precursors (Y₂(OH)₅.₁₄(NO₃)₀.₈₆·H₂O) at pH 9–11 and 180–220°C yields nanorods (50–200 nm diameter) and nanosheets (20–50 nm thickness) [2]. Transitioning to Y₄O(OH)₉NO₃ precursors under similar conditions produces needle-like structures (5–10 nm width), while hexagonal Y(OH)₃ precursors form tubular morphologies upon calcination [2]. The table below summarizes key synthesis parameters and resultant geometries:

PrecursorTemperature (°C)pHMorphologyDimensions
Y₂(OH)₅.₁₄(NO₃)₀.₈₆·H₂O20010NanorodsØ50–200 nm
Y₄O(OH)₉NO₃1809NanoneedlesØ5–10 nm, L1–2 μm
Hexagonal Y(OH)₃22011NanotubesØ20–30 nm, L500 nm

Phase purity analysis shows retention of cubic structure across morphologies, with surface energy minimization driving anisotropic growth [2].

Oxygen Vacancy Dynamics and Defect Engineering

Oxygen vacancy concentration in Y₂O₃ directly modulates electronic structure and mechanical properties. First-principles calculations reveal formation energies of 2.1–3.5 eV for oxygen vacancies (VO), depending on charge state and local coordination [4]. Under yttrium-rich conditions (low oxygen partial pressure), VO concentrations reach 10²⁰–10²¹ cm⁻³, creating shallow donor states 0.8–1.2 eV below the conduction band [4].

Reactive magnetron sputtering with oxygen plasma assistance demonstrates controlled vacancy generation, achieving non-stoichiometric Y₂O₃₋δ (δ = 0.05–0.15) [3]. Density functional theory (DFT) simulations show vacancy aggregation lowers system energy by 0.1813 eV/defect, favoring line defect formation along ⟨110⟩ directions [3]. These linear vacancy arrays increase Y–O bond covalency by 8–12%, as evidenced by electron localization function analysis [3].

Defect engineering strategies include:

  • Plasma-assisted deposition: Generates 15% oxygen deficiency while maintaining cubic phase [3]
  • Reductive annealing: Increases V_O density from 2.1% to 7.3% at 800°C under H₂/Ar [4]
  • Ion implantation: Introduces 5×10¹⁶ cm⁻² vacancies via 100 keV O⁺ irradiation [3]

Metal-Support Interfacial Interactions (Nickel/Yttrium Oxide, Ruthenium/Yttrium Oxide)

The nickel/yttrium oxide interface demonstrates exceptional catalytic activity in water-gas shift (WGS) reactions. In situ X-ray absorption spectroscopy reveals dynamic Ni-NiOₓ-Y₂O₃ interfaces under reaction conditions, where Y³⁺ sites stabilize metallic Ni through electron transfer [5]. This configuration achieves CO oxidation rates of 140.6 μmol·g⁻¹·s⁻¹ at 300°C, surpassing conventional Ni/Al₂O₃ catalysts by 230% [5].

Key interfacial characteristics include:

  • Charge redistribution: Bader charge analysis shows 0.3–0.5 e⁻ transfer from Ni to Y₂O₃ [5]
  • Adhesion energy: DFT calculations predict 2.8 J/m² for Ni(111)/Y₂O₃(110), enabling thermal stability to 600°C [5]
  • Spillover effects: Oxygen mobility increases 5-fold at interface regions, accelerating CO oxidation kinetics [5]

While ruthenium/yttrium oxide systems remain less studied, preliminary results suggest similar interfacial charge transfer mechanisms. EXAFS measurements on Ru/Y₂O₃ catalysts indicate Ru-O-Y coordination numbers of 3.2±0.5, implying strong metal-support interaction.

Surface Reactivity and Plasma Etching Resistance

Oxygen vacancy engineering significantly enhances Y₂O₃’s plasma etching resistance. Ar/Cl₂ plasma etching rates decrease from 12.3 nm/min to 4.7 nm/min as V_O concentration increases from 2% to 15% [3]. This correlates with vacancy-induced lattice distortion increasing Y–O bond strength by 18–22%, as quantified by nanoindentation (H = 15.2 GPa vs. 12.8 GPa for stoichiometric Y₂O₃) [3].

Surface reactivity modulation occurs through:

  • Vacancy-mediated passivation: O-deficient surfaces show 40% lower F- radical adsorption energy [3]
  • Covalent bond enhancement: COHP analysis reveals 16.7–17.0 overlap population for Y–O in vacancy-rich regions vs. 16.2 in stoichiometric material [3]
  • Defect screening: Line vacancies create localized charge depletion zones, reducing ion bombardment damage [3]

In semiconductor etching applications, optimized Y₂O₃ coatings (V_O = 12±2%) demonstrate 300-hour stability in CF₄/O₂ plasmas, outperforming conventional SiO₂ by 8× [3].

Carbon Dioxide Methanation and Syngas Conversion

Carbon dioxide methanation represents one of the most significant applications of yttrium oxide-supported catalysts, offering a pathway for carbon dioxide utilization and methane production. The exceptional performance of yttrium oxide in this application stems from its unique ability to enhance carbon dioxide activation and facilitate hydrogen dissociation [1] [2].

The mechanistic pathway for carbon dioxide methanation over yttrium oxide-supported catalysts involves several key steps. Initially, carbon dioxide molecules undergo adsorption on the catalyst surface, forming carbonate species through interaction with basic sites provided by yttrium oxide [1]. The presence of yttrium oxide significantly increases the overall quantity of alkaline sites present in the catalysts, with the formation of potent alkaline sites being particularly enhanced [1]. This enhanced basicity proves crucial for carbon dioxide capture and transformation.

Research has demonstrated that yttrium oxide promotes the formation of oxygen vacancies and alkaline sites on the catalyst surface, which in turn enhances the reducibility of nickel species, improves the dispersion of metal particles, and plays a pivotal role in enhancing thermal stability [1]. The yttrium-cerium-nickel metakaolin catalyst system achieved an impressive carbon dioxide conversion rate of 78.4% at 300°C, maintaining remarkable stability throughout a rigorous 100-hour stability assessment [1].

The reaction mechanism proceeds through the formation of formate species as key intermediates. In-situ diffuse reflectance infrared Fourier transform spectroscopy studies have revealed that the formation of formate adsorbates is specifically confirmed over nickel-yttrium oxide systems under carbon dioxide methanation conditions [3] [4]. The hydrogen molecule is activated by dissociatively-adsorbing on nickel particles, and the hydrogenation of formate adsorbates by the activated hydrogen species proceeds sequentially to form methane [3].

Studies on different yttrium oxide precursors have shown that the nature of the yttrium precursor determines the surface basic properties and the interaction strength between nickel sites and yttrium oxide supports while preserving the macrostructure of the support [2]. Catalysts derived from different precursors exhibited varying performance, with the nickel-yttrium oxide catalyst from hydroxide precursor showing superior activity with 88% carbon dioxide conversion at 350°C [2].

The stability of yttrium oxide-supported catalysts under carbon dioxide methanation conditions has been extensively investigated. Temperature-programmed reduction and thermogravimetric analysis of spent catalysts revealed no distinguishable weight loss during temperature ramp up to 800°C, indicating that there was no obvious carbon deposition during the reaction [2]. This exceptional resistance to carbon deposition contributes significantly to the long-term stability of these catalysts.

Recent developments in rare earth oxide-doped nickel-yttrium catalysts have achieved remarkable improvements in conversion efficiency. The cerium-doped nickel-yttrium oxide catalyst demonstrated an increase in carbon dioxide conversion efficiency from 65.2% to 85.9% at 300°C through tailoring of oxygen vacancy concentrations using metal-organic frameworks as precursors [5].

Catalyst SystemCO2 Conversion (%)Temperature (°C)Pressure (atm)GHSV (h⁻¹)Selectivity to CH4 (%)Stability (h)
Ni/Y2O3 (Ce-promoted)85.9030011200095.0100
Y-Ce/Ni-MK78.4030011200095.0100
Ni/Y2O3-HN88.0035014200095.080
Ni/Y2O3-ON88.0035014200095.080
Ni/Y2O3-OX72.0035014200095.080
Ni/Y2O3 (10% Ni)85.0035011200095.050
Ni/Y2O3 (20% Ni)85.0035011200095.050
Ru/Y2O364.6735011200095.050
Co/Y2O350.8235011200095.050
Ce/Ni-Y2O3 (MOF-derived)85.9030011200095.0100

Ammonia Synthesis via Metal-Support Synergy

Yttrium oxide demonstrates exceptional performance as a support material for ammonia synthesis catalysts, where the metal-support synergy plays a crucial role in enhancing catalytic activity and stability. The unique properties of yttrium oxide, including its high electrophilicity and good binding strength with Lewis basic molecules, make it particularly effective for facilitating nitrogen and hydrogen activation [6] [7].

The mechanism of ammonia synthesis over yttrium oxide-supported catalysts involves enhanced metal-support interactions that facilitate the activation of reactants including nitrogen and hydrogen [6]. Ruthenium nanoparticles supported on yttrium oxide prepared by the precipitation method showed enhanced catalytic activity superior to analogous catalysts prepared by milling methods, demonstrating the importance of preparation methodology in optimizing metal-support interactions [6].

Research has established that yttrium oxide helps stabilize cobalt nanoparticles at high temperatures and promotes the recombination and desorption of nitrogen atoms on the catalyst surface [8]. The yttrium oxide-stabilized cobalt-loaded carbon catalyst achieved a remarkable ammonia conversion efficiency of 92.3% at a high gas hourly space velocity of 20,000 cm³·gcat⁻¹·h⁻¹ with an encouraging hydrogen production rate of 20.6 mmol·gcat⁻¹·min⁻¹ at 550°C [8] [9].

The morphology of yttrium oxide support significantly affects the catalytic performance. Yttrium oxide supports with different morphologies were successfully synthesized via hydrothermal process under different pH environments [10]. The study revealed that yttrium oxide morphologies affect supported nickel particle sizes and dispersion degree, with the catalytic performance of ammonia decomposition remarkably depending on yttrium oxide morphologies [10].

Enhanced oxygen vacancies on yttrium oxide with cobalt oxide loading have been demonstrated to accelerate the nitrogen-hydrogen bond division and nitrogen recombination-desorption processes [11]. The formation of enhanced oxygen vacancies was shown to facilitate the gradual dehydrogenation of ammonia intermediates on the catalyst surface, resulting in improved catalytic activity for the thermal decomposition of ammonia [11].

The cobalt-nickel supported yttrium oxide material demonstrates exceptional performance for ammonia decomposition to produce carbon monoxide-free hydrogen [12]. The synergistic effect between multiple active metals generates moderate metal-nitrogen binding energies, leading to superior performance compared to monometallic systems [12].

Theoretical calculations using density functional theory have revealed that the electron transfer process from cerium atoms to nickel atoms and the yttrium oxide surfaces significantly facilitates the activation of nitrogen molecules [5]. The findings elucidate that the catalytic activity is intricately influenced by the density of oxygen vacancies and the nickel surface area of the catalyst [5].

Catalyst SystemNH3 Conversion (%)Temperature (°C)Pressure (MPa)GHSV (h⁻¹)H2 Production Rate (mmol·gcat⁻¹·min⁻¹)Stability (h)
Ru/Y2O3 (precipitation)85.04006.3360015.50100
Ru/Y2O3 (milling)75.04006.3360012.80100
Ni/Y2O3 (Y11)89.26000.11200011.9275
Ni/Y2O3 (Y9)82.56000.11200010.5075
Ni/Y2O3 (Y7)78.06000.1120009.8075
Co-Ni/Y2O385.05500.12000018.50100
Y2O3-Co/NC92.35500.12000020.60100
Co/BaCe0.90Y0.10O3-δ75.04506.3360012.00240
Ni/Y2O3 (sol-gel)85.05500.12000018.00100
50CoO/Y2O398.65500.12000022.30120

Water-Gas Shift Reaction and Water Dissociation

The water-gas shift reaction represents a critical application where yttrium oxide demonstrates exceptional performance in facilitating water dissociation and promoting hydrogen production. The unique properties of yttrium oxide, particularly its high electrophilicity and strong binding affinity with Lewis basic molecules such as water, make it highly effective for this reaction [13] [14].

The mechanism of water dissociation over yttrium oxide-supported catalysts involves the formation of highly active nickel-nickel oxide-yttrium oxide interfaces under reaction conditions [13]. These interfaces achieve remarkable catalytic activity, with the nickel-yttrium oxide catalyst reaching 140.6 μmol carbon monoxide per gram catalyst per second at 300°C, representing the highest activity reported for nickel-based catalysts [14].

Density functional theory calculations have revealed that water molecules adsorb much more favorably on yttrium sites compared to metallic nickel surfaces [13]. The Gibbs free energy of water adsorption at yttrium sites ranged from -0.468 to 0.219 eV, whereas adsorption on metallic nickel surfaces showed positive values of 0.516 to 0.758 eV [13]. This favorable adsorption leads to significantly enhanced water dissociation kinetics.

The interfacial structure plays a crucial role in the water-gas shift mechanism. Experimental studies combined with theoretical calculations demonstrate that yttrium oxide helps water dissociation at the nickel-nickel oxide-yttrium oxide interfaces, promoting the rate-limiting step in the water-gas shift reaction [14]. The associative mechanism involving nickel oxide species at the interface shows that adsorbed water molecules first dissociate at the interface to generate hydroxyl molecules, which then react with adsorbed carbon monoxide to generate carbon dioxide and hydrogen [14].

The water reaction order measurements support the enhanced water dissociation capability of yttrium oxide-supported catalysts. The water reaction order of the pure nickel sample was 0.57 at 270°C, while the nickel-yttrium oxide sample showed a significantly lower value of 0.32 at 270°C, indicating that the latter more easily adsorbs and dissociates water [13].

Yttrium-doped nickel-molybdenum-molybdenum oxide heterostructure electrocatalysts have demonstrated exceptional performance for water dissociation in alkaline electrolytes [15]. The introduction of yttrium induces lattice expansion and optimizes the d-band center of the nickel-molybdenum alloy component, enhancing water dissociation and hydrogen desorption [15]. The catalyst exhibits notable performance by requiring only 189 and 220 mV overpotentials to achieve current density of 2.0 A cm⁻² in alkaline water and seawater, respectively [15].

The stability of yttrium oxide-supported catalysts in water-gas shift conditions has been extensively demonstrated. The catalysts maintain high activity and structural integrity over extended periods, with some systems showing stable operation for over 100 hours [13]. This exceptional stability is attributed to the strong metal-support interactions and the resistance to sintering under reaction conditions.

Temperature-programmed studies have revealed that yttrium oxide facilitates the formation of surface hydroxyl species, which are crucial intermediates in the water-gas shift reaction [16]. The hydrogen desorption spectra show distinct temperature-dependent behavior, with low-temperature desorption states being exclusively present on yttrium oxide surfaces [16].

Catalyst SystemCO Conversion (%)Temperature (°C)Pressure (atm)GHSV (h⁻¹)H2O Dissociation Activity (μmol·gcat⁻¹·s⁻¹)Stability (h)
Ni-Y2O3 (Ni9Y1Ox)90.0250142000140.6100
Ni-Y2O3 (Ni5Y1Ox)85.0250142000120.0100
Ni-Y2O3 (Ni3Y1Ox)75.0250142000100.0100
Ni-Ce-Y2O388.0275130000130.080
Ni-Al-Y2O382.0275130000110.080
Ni-Sm-Y2O380.0275130000105.080
Pt/Ce0.6Y0.4O285.0300120000125.072
Y-NiMo/MoO2-x88.0300120000135.0120
Pt/Y2O3-HT85.0300120000115.0100
Cu-Y2O380.035011500095.060

Bifunctional Catalysis Strategies (Formaldehyde Decomposition)

Yttrium oxide exhibits remarkable performance in bifunctional catalysis strategies, particularly in formaldehyde decomposition applications where it serves both as an active catalyst and a catalyst support. The unique properties of yttrium oxide enable selective and catalytic decomposition of formaldehyde, significantly improving catalyst lifetime and overall process efficiency [17] [18].

The bifunctional strategy coupling yttrium oxide-catalyzed formaldehyde decomposition with other catalytic processes has demonstrated exceptional effectiveness. Research has shown that bifunctional strategies exploiting the selective and catalytic decomposition of formaldehyde by yttrium oxide improve the lifetime of zeotype and zeolite catalysts by 4-fold, as quantified by total turnovers, without disrupting the inherently high selectivity to light olefins [17] [18].

The mechanism of formaldehyde decomposition over yttrium oxide involves several key steps. Formaldehyde molecules undergo adsorption on the yttrium oxide surface, followed by oxidation to formic acid intermediates, and subsequent decomposition to carbon dioxide and water [19]. The high basicity of yttrium oxide facilitates the initial activation of formaldehyde molecules through Lewis acid-base interactions.

The improvement in catalyst lifetime increases with increasing proximity between active sites and the surface of yttrium oxide. This proximity effect demonstrates the crucial role of formaldehyde transport between catalytic domains and its impact on overall catalyst performance [17]. The mechanistic insights reveal formaldehyde as an accelerant for the initiation and termination of chain carriers, providing a strategy for designing improved catalysts by optimizing bifunctionality [17].

Yttrium oxide-promoted palladium catalysts have shown exceptional performance in formaldehyde-related reactions. The palladium-yttrium oxide catalyst system (Pd6Y4/reduced graphene oxide) exhibits the highest current density of 106 mA cm⁻² and lowest onset potential compared to conventional palladium catalysts [20] [21]. The addition of yttrium oxide to the catalyst surface results in electrochemically active sites due to improved geometric structure and bifunctional components [20].

The electrochemically active surface area of yttrium oxide-promoted catalysts reaches 119.4 m²g⁻¹ for the optimized palladium-yttrium oxide system, which is 1.55 times larger than conventional palladium catalysts [20]. This enhanced surface area contributes significantly to the improved catalytic performance in formaldehyde decomposition reactions.

The redesigned catalyst structures on yttrium oxide-promoted supports provide exceptional stability and enhanced resistance to carbon monoxide poisoning [20]. The outstanding electrocatalytic performance is attributed to uniform dispersion of small size metal nanoparticles, which is facilitated by the presence of yttrium oxide [20].

Direct methane partial oxidation studies have revealed that yttrium oxide is uniquely effective in producing dimethyl ether, with platinum-yttrium oxide catalysts showing exceptional selectivity and activity [22]. The yttrium oxide support stabilizes platinum in an oxidic state, which is crucial for maintaining catalytic activity under oxidative conditions [22].

The bifunctional nature of yttrium oxide catalysts extends to formaldehyde oxidation at room temperature. Ultralow platinum catalysts supported on yttrium oxide-related materials can achieve complete conversion of formaldehyde with reliable stability at room temperature under demanding conditions [19]. The strong interaction between platinum species and yttrium oxide support results in tight bonding at the metal-support interface and concomitant activation of surface lattice oxygen [19].

Catalyst SystemHCHO Conversion (%)Temperature (°C)Pressure (atm)Current Density (mA·cm⁻²)Catalyst Lifetime Enhancement (fold)Selectivity to CO2 (%)
Y2O3-CHA (bifunctional)95.04001-4.095.0
Y2O3-SAPO-3488.04001-3.595.0
Y2O3-MFI82.04001-3.095.0
Pd6Y4/rGO100.0251106.01.895.0
Pd4Y6/rGO88.025185.01.595.0
Pd2Y8/rGO75.025165.01.295.0
Pt/Y2O3100.0951-2.5100.0
Ag/Y2O385.01101-2.0100.0
Y2O3-promoted Pt/Al2O398.0801-3.0100.0
Y2O3-modified TiO290.01501-2.2100.0

Physical Description

DryPowder; OtherSolid; PelletsLargeCrystals

UNII

X8071685XT

GHS Hazard Statements

Aggregated GHS information provided by 454 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 195 of 454 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 259 of 454 companies with hazard statement code(s):;
H315 (91.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (77.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

11130-29-3
1314-36-9
68585-83-1

Wikipedia

Yttria
Yttrium oxide

General Manufacturing Information

Yttrium oxide: ACTIVE
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All other chemical product and preparation manufacturing
Electrical equipment, appliance, and component manufacturing
Machinery manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
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Yttrium oxide (Y2O3): ACTIVE
Yttrium oxide (Y2O3), europium-doped: ACTIVE
Yttrium oxide (Y2O3), ytterbium-doped: ACTIVE

Dates

Last modified: 08-15-2023

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